
4-Propylpiperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylpiperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions in the ring The propyl group at the 4-position and the carbaldehyde group at the 1-position make this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperazine-1-carbaldehyde typically involves the reaction of piperazine with propyl bromide to introduce the propyl group at the 4-position. This is followed by the oxidation of the resulting 4-propylpiperazine to introduce the carbaldehyde group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) for the oxidation step .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to make the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-Propylpiperazine-1-carboxylic acid.
Reduction: 4-Propylpiperazine-1-methanol.
Substitution: Various 4-substituted piperazine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Propylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of various chemical products, including agrochemicals and polymers
Wirkmechanismus
The mechanism of action of 4-Propylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
4-Ethylpiperazine-1-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
4-Butylpiperazine-1-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
4-Propylpiperazine-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in the synthesis of various derivatives .
Eigenschaften
CAS-Nummer |
21863-65-0 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
4-propylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-2-3-9-4-6-10(8-11)7-5-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
PPKZVDHYJDJXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


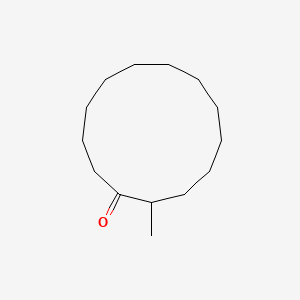

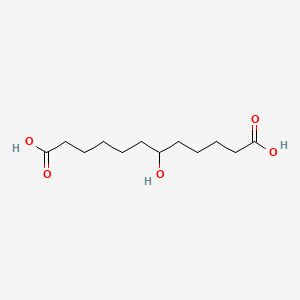
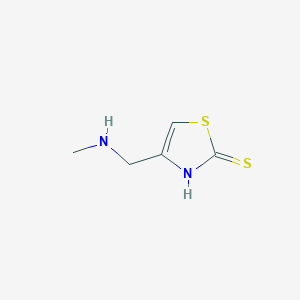
![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
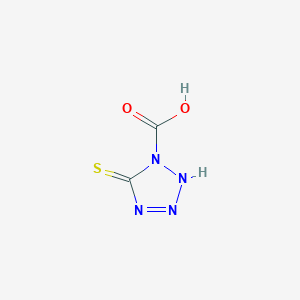
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
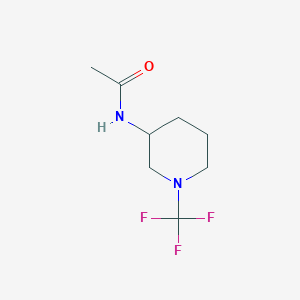
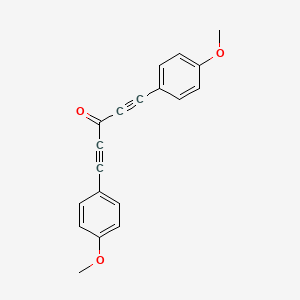


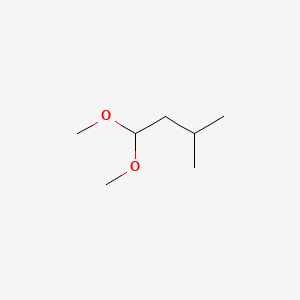
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
